Cevimelina clorhidrato hemihidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cevimeline Hydrochloride is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.

Aplicaciones Científicas De Investigación

Tratamiento del síndrome de Sjögren

Cevimelina clorhidrato hemihidrato se utiliza para el tratamiento sintomático de la boca seca en pacientes con síndrome de Sjögren . El síndrome de Sjögren es una enfermedad autoinmune que se caracteriza por la sequedad de la boca y los ojos. El fármaco actúa estimulando la producción de saliva, lo que ayuda a aliviar los síntomas de sequedad bucal asociados con esta afección .

Agonista muscarínico

Cevimelina es un agonista de los receptores muscarínicos M1 y M3 . Los receptores muscarínicos son un tipo de receptor de acetilcolina y desempeñan un papel crucial en la función del sistema nervioso central y periférico. Al actuar como agonista en estos receptores, la cevimelina puede influir en varios procesos fisiológicos .

Estimulante de la secreción

Cevimelina estimula la secreción de las glándulas salivales . Esto lo hace útil en afecciones donde es necesario aumentar el flujo salival, como en el tratamiento de la boca seca .

Estudios de señalización celular

This compound puede usarse en estudios de señalización celular . Como agonista muscarínico, puede usarse para estudiar los efectos de la activación de estos receptores en los procesos celulares .

Mecanismo De Acción

Target of Action

Cevimeline hydrochloride hemihydrate is a muscarinic agonist that primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline interacts with its targets by binding to and activating the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by cevimeline leads to an increase in the secretion of exocrine glands, such as salivary and sweat glands . This is achieved through the stimulation of the peripheral muscarinic acetylcholine receptors of the salivary glands, which increases the concentration of Ca+2 in parotic acini and duct cells .

Pharmacokinetics

After administration, cevimeline is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6 L/kg and is less than 20% bound to human plasma proteins . The metabolism of cevimeline is primarily hepatic, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline . The mean half-life of cevimeline is 5+/-1 hours .

Result of Action

The molecular and cellular effects of cevimeline’s action primarily involve the increase in secretion from the secretory glands . This results in the alleviation of dry mouth symptoms associated with conditions like Sjögren’s Syndrome .

Action Environment

For instance, cevimeline has been evaluated in southern Chinese patients and found to be beneficial in the treatment of symptoms of xerostomia and xerophthalmia associated with Sjögren’s syndrome .

Análisis Bioquímico

Biochemical Properties

Cevimeline hydrochloride hemihydrate binds to and activates the muscarinic M1 and M3 receptors . The M1 receptors are common in secretory glands (exocrine glands such as salivary and sweat glands), and their activation results in an increase in secretion from these glands . The M3 receptors are found on smooth muscles and in many glands which help to stimulate secretion in salivary glands, and their activation generally results in smooth muscle contraction and increased glandular secretions .

Cellular Effects

Cevimeline hydrochloride hemihydrate has a significant impact on various types of cells and cellular processes. It increases the secretion of exocrine glands, such as salivary and sweat glands, and increases the tone of the smooth muscle in the gastrointestinal and urinary tracts . It also stimulates the peripheral muscarinic acetylcholine receptors of salivary glands and increases the concentration of Ca+2 in parotic acini and duct cells of rats .

Molecular Mechanism

The molecular mechanism of action of cevimeline hydrochloride hemihydrate involves binding and activating the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands and generally results in smooth muscle contraction and increased glandular secretions .

Temporal Effects in Laboratory Settings

In laboratory settings, cevimeline hydrochloride hemihydrate has been observed to have lasting effects. For instance, oral administration of cevimeline 30mg to humans induces a moderate and lasting increase in salivary flow, and the effect is maintained for at least 4 to 6 hours .

Dosage Effects in Animal Models

In animal models, the effects of cevimeline hydrochloride hemihydrate vary with different dosages. It stimulates salivary secretion in animals and humans both with normal salivary gland function and with impaired salivary secretion (xerostomia or oral dryness) as effectively as pilocarpine .

Metabolic Pathways

Cevimeline hydrochloride hemihydrate is primarily metabolized in the liver, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .

Transport and Distribution

Cevimeline hydrochloride hemihydrate has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily interacts with muscarinic receptors located on the cell membrane of various cells, particularly those in exocrine glands and smooth muscles .

Propiedades

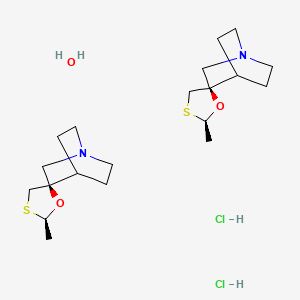

Número CAS |

153504-70-2 |

|---|---|

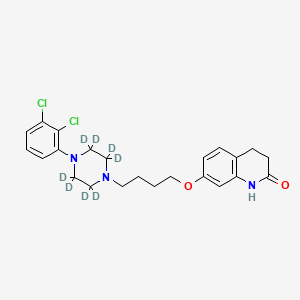

Fórmula molecular |

C20H38Cl2N2O3S2 |

Peso molecular |

489.6 g/mol |

Nombre IUPAC |

(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride |

InChI |

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m00.../s1 |

Clave InChI |

ZSTLCHCDLIUXJE-ZGBAEQJLSA-N |

SMILES |

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl |

SMILES isomérico |

C[C@H]1O[C@@]2(CN3CCC2CC3)CS1.C[C@H]1O[C@@]2(CN3CCC2CC3)CS1.O.Cl.Cl |

SMILES canónico |

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Sinónimos |

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]; hydrate; dihydrochloride |

Origen del producto |

United States |

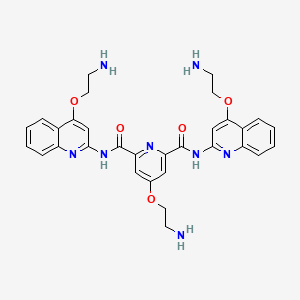

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

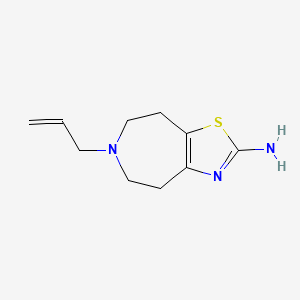

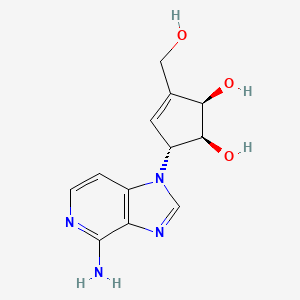

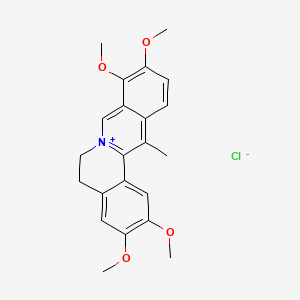

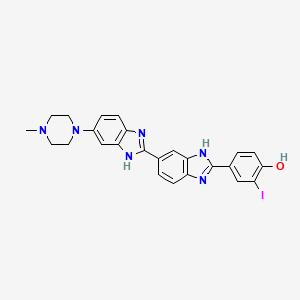

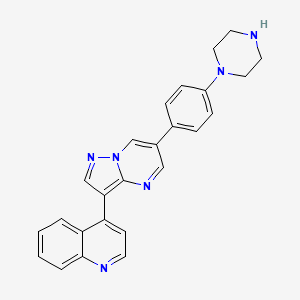

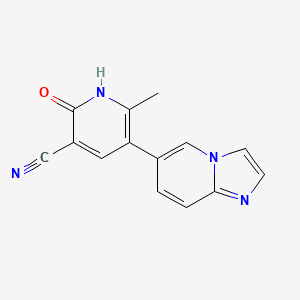

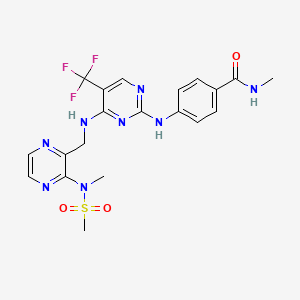

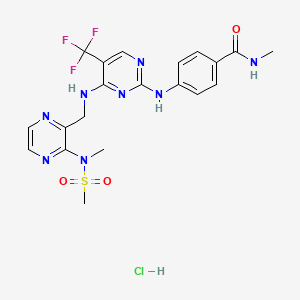

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.